2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
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Overview
Description
QX-314, also known as N-(2,6-dimethylphenylcarbamoylmethyl)triethylammonium chloride, is a quaternary derivative of lidocaine. It is primarily known for its role as a local anesthetic. Unlike lidocaine, QX-314 is permanently charged, which traditionally limits its ability to cross cell membranes. recent studies have shown that it can permeate certain ion channels, making it a subject of interest in pain management research .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting several enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
It can be inferred from the known actions of benzothiazole derivatives that this compound likely interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
Given the wide range of enzymes that benzothiazole derivatives are known to inhibit, it can be inferred that this compound likely affects multiple biochemical pathways, leading to downstream effects such as inhibition of bacterial growth .
Result of Action
Given the antibacterial activity of benzothiazole derivatives, it can be inferred that this compound likely results in the inhibition of bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: QX-314 is synthesized from lidocaine through a quaternization reaction. The process involves the reaction of lidocaine with an alkylating agent, such as ethyl bromide, under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of QX-314 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity QX-314 suitable for research and potential clinical applications .
Chemical Reactions Analysis
Types of Reactions: QX-314 primarily undergoes substitution reactions due to its quaternary ammonium structure. It can also participate in ion channel blocking reactions, particularly with sodium and calcium channels .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions.
Ion Channel Blocking: QX-314 can block sodium channels when applied intracellularly, often in combination with other agents like capsaicin to facilitate its entry into cells.
Major Products: The major products of QX-314 reactions are typically the substituted derivatives, depending on the nucleophile used. In ion channel blocking, the primary outcome is the inhibition of action potentials in neurons .
Scientific Research Applications
QX-314 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study ion channel function and the effects of local anesthetics.
Biology: Employed in neurophysiological studies to investigate pain pathways and sensory neuron function.
Medicine: Potential use in developing long-lasting local anesthetics for pain management.
Industry: Utilized in the development of new anesthetic formulations and pain management therapies.
Comparison with Similar Compounds
Lidocaine: The parent compound of QX-314, commonly used as a local anesthetic.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Tetracaine: A potent local anesthetic used in various medical procedures.
Uniqueness of QX-314: QX-314 is unique due to its permanent positive charge, which traditionally limits its membrane permeability. its ability to enter cells through TRPV1 channels and produce long-lasting local anesthesia sets it apart from other local anesthetics. This property makes it a valuable tool in pain management research and potential clinical applications .
Properties
IUPAC Name |
2-chloro-4-methoxy-7-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSQTQJFWIVLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365965 |
Source
|
Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108773-00-8 |
Source
|
Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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